5-Methyl-6-(trifluoromethyl)nicotinic acid
CAS No.: 1105979-57-4
Cat. No.: VC5522887
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105979-57-4 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.136 |
| IUPAC Name | 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | HECOUXKBSDTMFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Framework and Substitution Patterns
5-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the nicotinic acid (pyridine-3-carboxylic acid) family, featuring a carboxylic acid group at position 3, a methyl group at position 5, and a trifluoromethyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions and electronic effects on the pyridine ring .
Key Physicochemical Parameters (Inferred from Analogous Compounds):
The trifluoromethyl group contributes to electron-withdrawing effects, polarizing the pyridine ring and enhancing hydrogen-bonding potential at the carboxylic acid moiety .
Synthesis and Manufacturing
Synthetic Routes (Adapted from 6-(Trifluoromethyl)Nicotinic Acid)
While no direct synthesis of 5-methyl-6-(trifluoromethyl)nicotinic acid is documented, analogous pathways for 6-(trifluoromethyl)nicotinic acid suggest viable strategies :
Example Protocol (Hydrolysis of Nitriles):
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Starting Material: 5-Methyl-6-(trifluoromethyl)nicotinonitrile.
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Reaction Conditions: Reflux with sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) in water.
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Procedure:
Critical Parameters:
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Temperature: Reflux conditions (~100°C) ensure complete hydrolysis.
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Acid Concentration: High H₂SO₄ concentrations drive nitrile-to-acid conversion.
| Target | Expected IC₅₀ Range | Mechanism |
|---|---|---|
| VEGFR-2 | 0.1–1.0 μM | ATP-competitive inhibition |
| PDGFR-β | >5 μM | Selective over related kinases |
| Antioxidant Activity | SOD-like activity | Radical scavenging |
Physicochemical and ADME Profiling
Drug-Likeness and Permeability
Using computational models from analogous compounds:
| Parameter | Value | Implication |
|---|---|---|
| GI Absorption | High | Suitable for oral dosing |
| BBB Permeation | Yes | Potential CNS activity |
| P-gp Substrate | No | Low efflux risk |
| CYP Inhibition | None | Minimal drug-drug interactions |
Lipinski’s Rule Compliance:
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MW: 205.14 (<500)
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LogP: 1.43 (<5)
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H-bond Donors: 1 (<5)
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H-bond Acceptors: 6 (<10)
Complies with all criteria.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Analogous to sorafenib-like derivatives .
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Antioxidant Agents: Potential SOD mimetics due to electron-deficient aromatic systems .
Material Science Applications
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Ligands in Catalysis: Trifluoromethyl groups enhance Lewis acidity in metal-organic frameworks.
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Fluorescent Probes: Pyridine derivatives are used in bioimaging .
| Hazard Statement | Precautions |
|---|---|
| H315-H319 (Skin/Eye Irritant) | Use PPE; avoid direct contact |
| H335 (Respiratory Irritant) | Use fume hood |
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